CID 78060654
Description
CID 78060654 is a compound cataloged in PubChem, a comprehensive database of chemical entities. Based on analogous compounds in the evidence (e.g., betulin derivatives, steroid substrates, and inhibitors), this compound may share structural motifs such as terpenoid backbones, aromatic rings, or functional groups like hydroxyl or carboxyl moieties .
Properties
Molecular Formula |
AlFe4 |
|---|---|
Molecular Weight |
250.36 g/mol |
InChI |
InChI=1S/Al.4Fe |
InChI Key |
PTRPUNBYSRGONA-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Fe].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060654 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the synthetic routes to ensure cost-effectiveness and efficiency. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: CID 78060654 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction’s outcome and efficiency.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
CID 78060654 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 78060654 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to metabolic processes, signal transduction, or gene expression.
Comparison with Similar Compounds
Structural Comparison
To contextualize CID 78060654, we compare it to structurally related compounds from the evidence:
| Compound (CID) | Key Structural Features | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| This compound | Hypothetical structure | Data unavailable | To be determined |
| Betulin (CID 72326) | Pentacyclic triterpene | 442.7 | Hydroxyl, alkene |
| 3-O-Caffeoyl Betulin (CID 10153267) | Betulin + caffeoyl moiety | 648.9 | Ester, hydroxyl, aromatic |
| DHEAS (CID 12594) | Sulfated steroid | 368.5 | Sulfate, hydroxyl |
| Ginkgolic Acid 17:1 (CID 5469634) | Alkylphenol with unsaturated chain | 346.5 | Carboxylic acid, alkene |
Insights :
- Betulin derivatives (e.g., CID 72326, CID 10153267) exhibit triterpene scaffolds modified with ester or aromatic groups, enhancing their bioactivity and solubility .
- Steroid-based compounds like DHEAS (CID 12594) prioritize sulfate groups for membrane transport and receptor interactions .
- This compound may share functionalization strategies with these compounds, such as hydroxylation or sulfation, to optimize pharmacological properties.
Functional and Pharmacological Comparison
Analytical Techniques for Characterization
The evidence highlights methodologies for compound analysis:
- Mass Spectrometry (MS) : Collision-induced dissociation (CID) in MS can elucidate fragmentation patterns, aiding structural determination . For this compound, techniques like LC-ESI-MS would identify molecular ions and fragment profiles .
- 3D Structural Overlays : As shown in Figure 8 of D overlays of compounds like DHEAS and taurocholic acid (CID 6675) reveal steric and electronic similarities, a method applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
